Cas no 151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-)
![1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- structure](https://www.kuujia.com/scimg/cas/151330-10-8x500.png)
151330-10-8 structure
Product name:1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Chemical and Physical Properties
Names and Identifiers
-
- 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-
- 1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)...
- (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline dihydrobromide
- 1-methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline
- 2,3,3a,4,5,9b-hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline
- 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydro bromide, cis-(+-)-
- 1H-Pyrrolo(3,2-h)isoquinoline, 2,3,3a,4,5,9b-hexahydro-1-methyl-, dihydrobromide, cis-(+-)-
- DTXSID40934234
- (3aS,9bR)-1-methyl-2,3,3a,4,5,9b-hexahydropyrrolo[3,2-h]isoquinoline;dihydrobromide
- 1-Methyl-2,3,3a,4,5,9b-hexahydro-1H-pyrrolo[3,2-h]isoquinoline--hydrogen bromide (1/2)
- HMPIQ
- 2,3,3a,4,5,9b-Hexahydro-1-methyl-1H-pyrrolo(3,2-h)isoquinoline dihydrobromide, cis-(+-)-
- 151330-10-8
-
- Inchi: InChI=1S/C12H16N2.2BrH/c1-14-7-5-10-3-2-9-4-6-13-8-11(9)12(10)14;;/h4,6,8,10,12H,2-3,5,7H2,1H3;2*1H
- InChI Key: RCAGTHIYPMGJKX-UHFFFAOYSA-N
- SMILES: Br.Br.CN1CCC2C1C1C=NC=CC=1CC2
Computed Properties
- Exact Mass: 349.982
- Monoisotopic Mass: 347.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 0
- Complexity: 216
- Covalently-Bonded Unit Count: 3
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 16.1Ų
Experimental Properties
- Density: g/cm3
- Boiling Point: 278.2°Cat760mmHg
- Flash Point: 122°C
- Refractive Index: 1.562
1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel- Related Literature
-
Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
-
Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
-
Baojun Lin,Xiaobo Zhou,Heng Zhao,Jian Yuan,Ke Zhou,Kai Chen,Hongbo Wu,Renjun Guo,Manuel A. Scheel,Andrei Chumakov,Yimin Mao,Laili Wang,Zheng Tang,Wei Ma Energy Environ. Sci., 2020,13, 2467-2479
151330-10-8 (1H-Pyrrolo[3,2-h]isoquinoline,2,3,3a,4,5,9b-hexahydro-1-methyl-, hydrobromide (1:2), (3aR,9bS)-rel-) Related Products
- 1269293-38-0(2-Cyano-4-hydroxynicotinic acid)
- 21582-70-7(1-(2-hydroxyethyl)-4-sulfanylidene-1,2,3,4,5,6,7,8-octahydroquinazolin-2-one)
- 2680766-57-6(Benzyl 4-(3-hydroxypropyl)-1,4-diazepane-1-carboxylate)
- 2649065-25-6(1-(2,2-dimethyl-1,3-dioxolan-4-yl)-2-fluoroethan-1-ol)
- 899955-54-5(N-(2-methoxy-5-methylphenyl)-2-(1,1,3-trioxo-2,3-dihydro-1lambda6,2-benzothiazol-2-yl)propanamide)
- 894013-76-4(3-1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl-1-2-(4-methoxyphenyl)ethylurea)
- 941918-97-4(methyl 3-(3,4-dimethylphenyl)({(4-methoxyphenyl)carbamoylmethyl})sulfamoylthiophene-2-carboxylate)
- 1249159-79-2(Benzenesulfonic acid, 3,5-dimethyl-, hydrazide)
- 1894967-95-3(5-Benzoxazoleacetic acid, 3-ethyl-2,3-dihydro-2-oxo-)
- 1891237-93-6(methyl 2-(3,5-difluoro-2-hydroxyphenyl)-2-hydroxyacetate)
Recommended suppliers
atkchemica
Gold Member
CN Supplier
Reagent

Hubei Henglvyuan Technology Co., Ltd
Gold Member
CN Supplier
Bulk
pengshengyue
Gold Member
CN Supplier
Bulk

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Bulk

Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
CN Supplier
Reagent
